molecular formula C13H12F5N3O4 B605825 Azido-PEG2-PFP ester CAS No. 1393330-37-4

Azido-PEG2-PFP ester

Cat. No.: B605825
CAS No.: 1393330-37-4
M. Wt: 369.25
InChI Key: FEXHEMGARNABFF-UHFFFAOYSA-N
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Description

Azido-PEG2-PFP ester is a compound that combines azide-functionalized polyethylene glycol (PEG) derivatives with pentafluorophenyl (PFP) ester moieties. This compound is widely used as a coupling agent in bioconjugation chemistry, enabling efficient biomolecule modification. It is particularly valuable in drug delivery systems, targeted therapies, and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-PFP ester is synthesized by reacting azido-PEG2 with pentafluorophenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-PFP ester primarily undergoes substitution reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, forming stable triazole linkages. The PFP ester moiety is highly reactive towards primary amines, forming stable amide bonds .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG2-PFP ester has a wide range of applications in scientific research:

    Chemistry: Used in Click Chemistry for the synthesis of complex molecules.

    Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.

    Medicine: Plays a crucial role in drug delivery systems and targeted therapies.

    Industry: Used in the development of diagnostic tools and materials science .

Mechanism of Action

Azido-PEG2-PFP ester exerts its effects through its reactive functional groups. The azide group enables Click Chemistry reactions, forming stable triazole linkages with alkynes. The PFP ester moiety reacts with primary amines to form stable amide bonds. These reactions facilitate the modification and labeling of biomolecules, enhancing their functionality and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azide and PFP ester moieties, which provide high reactivity and stability. The PFP ester is a better leaving group compared to NHS ester, making it more efficient in forming stable amide bonds .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHEMGARNABFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135220
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-37-4
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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